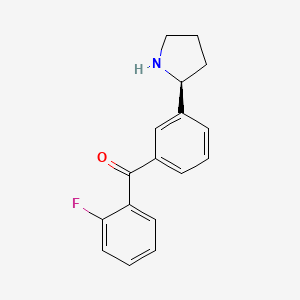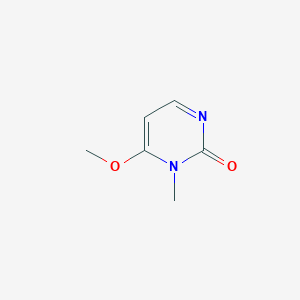
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 6th position on the dihydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and dihydropyrimidine derivatives.
Hydroxylation: The hydroxyl group at the 6th position is introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydropyrimidine ring structure under controlled conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process optimization focuses on reaction time, temperature, and the use of efficient catalysts to maximize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering the oxidation state of the fluorine and hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can be further utilized in medicinal chemistry and other applications.
Wissenschaftliche Forschungsanwendungen
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its unique chemical structure and biological activity.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industry: The compound finds applications in the synthesis of advanced materials and as a building block for the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group contributes to hydrogen bonding interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione: Unique due to the presence of both fluorine and hydroxyl groups.
(5R,6R)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione: Similar structure but with a methoxy group instead of a hydroxyl group.
(5R,6R)-5-Chloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine and hydroxyl groups, which imparts distinct chemical and biological properties compared to its analogs. This combination enhances its potential for various applications in medicinal chemistry and other fields.
Eigenschaften
Molekularformel |
C4H5FN2O3 |
|---|---|
Molekulargewicht |
148.09 g/mol |
IUPAC-Name |
(5R,6R)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10)/t1-,2-/m1/s1 |
InChI-Schlüssel |
AWONXBGDFDRWRH-JCYAYHJZSA-N |
Isomerische SMILES |
[C@H]1([C@H](NC(=O)NC1=O)O)F |
Kanonische SMILES |
C1(C(NC(=O)NC1=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)





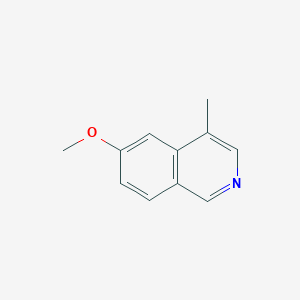
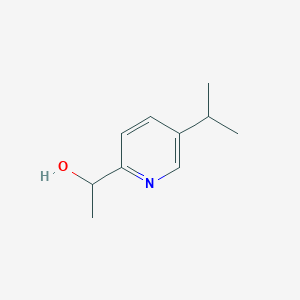
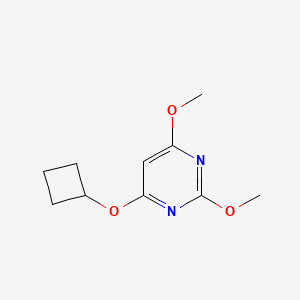
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)


